N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide
Description
N-[(Thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide is a structurally complex amide derivative featuring two distinct thiophene substituents (2-yl and 3-yl) attached to a methyl group, which is further connected to a pent-4-enamide chain.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-6-13(16)15-14(11-7-9-17-10-11)12-5-4-8-18-12/h2,4-5,7-10,14H,1,3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVGROHNRVWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC(C1=CSC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide typically involves the reaction of thiophene derivatives with pent-4-enamide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where thiophene-2-boronic acid and thiophene-3-boronic acid are reacted with pent-4-enamide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(Thiophen-3-yl)pent-4-enamide (S18)
Structure : A simpler analog with a single thiophen-3-yl group attached to the pent-4-enamide chain.
Synthesis : Prepared via photoredox/nickel dual catalysis under blue LED irradiation, demonstrating a modern catalytic approach for amide functionalization .
Key Data :
- IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3371 cm⁻¹ (N-H stretch) .
- HRMS: [M+H]+ observed at 212.0891 (calcd. 212.0887), confirming molecular integrity . Its synthesis via photoredox catalysis contrasts with the target compound’s unspecified route, which may require tailored conditions for bis-thiophene incorporation.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Structure: Contains a thiophen-2-yl group and a 3-cyano-thiophen-2-yl moiety linked via an acetamide chain. Synthesis: Involves acid chloride activation of 2-(thiophen-2-yl)acetic acid, followed by coupling with 2-aminothiophene-3-carbonitrile . Comparison: The cyano group introduces electron-withdrawing effects, altering reactivity compared to the target compound’s purely hydrocarbon substituents. The acetamide chain (vs. pent-4-enamide) may reduce conformational flexibility, impacting interactions in biological or catalytic systems.
Benzamide-Based Thiophene Derivatives (e.g., BA1, BA2)
Structure : Feature thiophen-2-yl groups integrated into benzamide scaffolds for histone deacetylase (HDAC) imaging .
Comparison : While the target compound lacks a benzamide core, its bis-thiophene motif could similarly influence π-π stacking or hydrophobic interactions in biological targets. However, the absence of an aromatic benzamide moiety may limit direct pharmacological parallels.
Structural and Functional Implications
Electronic and Steric Effects
- Bis-Thiophene Substituents : The dual thiophene groups in the target compound likely enhance lipophilicity and π-system conjugation compared to single-thiophene analogs like S16. This could improve membrane permeability but reduce aqueous solubility.
- Pent-4-enamide Chain : The unsaturated enamide moiety may participate in conjugate addition or cyclization reactions, differentiating it from saturated chains in other analogs (e.g., acetamide derivatives).
Biological Activity
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide is a heterocyclic compound notable for its unique structure, which incorporates two thiophene rings attached to a pent-4-enamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.4 g/mol. The presence of thiophene rings contributes to its aromatic properties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.4 g/mol |
| CAS Number | 2097925-05-6 |
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions between thiophene derivatives and pent-4-enamide. This method is optimized for high yield and purity, often conducted in inert atmospheres to prevent oxidation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicate significant activity, with some compounds showing bactericidal effects as well .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
Anti-inflammatory Potential
In vitro studies have also assessed the anti-inflammatory properties of this compound. It was found to attenuate lipopolysaccharide-induced NF-kB activation, suggesting potential applications in inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | NF-kB Activity Reduction (%) |
|---|---|
| This compound | Significant reduction observed |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in inflammation and bacterial resistance pathways. The thiophene rings may play a crucial role in modulating these interactions due to their electron-rich nature .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant activity against MRSA, highlighting the potential for developing new antimicrobial agents based on its structure .
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting NF-kB activation, suggesting its utility in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
